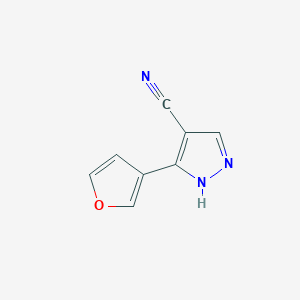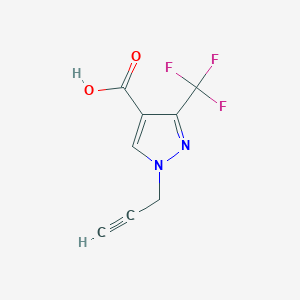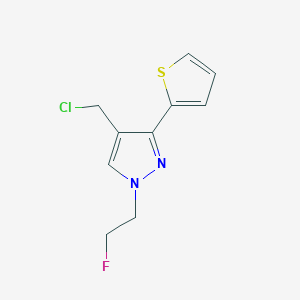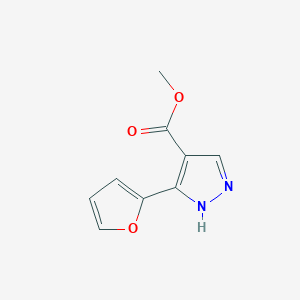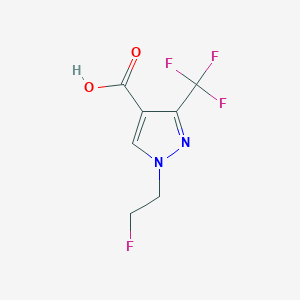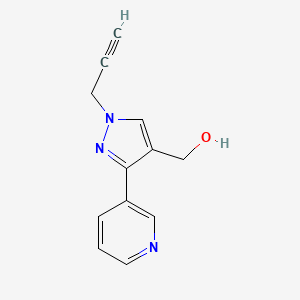
2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid
説明
2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid, also known as FQPA, is a synthetic organic compound which has been used in a variety of scientific research applications. FQPA is a quinoline-based derivative of propanoic acid and has been used to study the biochemical and physiological effects of this compound in a range of experiments.
科学的研究の応用
2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid has been used in a variety of scientific research applications, including studies of the biochemical and physiological effects of this compound in a range of experiments. 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid has been used to study the effects of this compound on the nervous system, as well as its potential role in modulating the activity of neurotransmitter systems. In addition, 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid has been used to study the effects of this compound on the cardiovascular system, as well as its potential role in modulating the activity of various hormones.
作用機序
The mechanism of action of 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid is not completely understood. However, it is believed that 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid binds to a variety of receptors in the central nervous system, including serotonin, dopamine, and norepinephrine receptors. By binding to these receptors, 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid is thought to modulate the activity of these neurotransmitters, which may lead to its effects on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid are not fully understood. However, studies suggest that 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid may have an inhibitory effect on the activity of serotonin, dopamine, and norepinephrine receptors. In addition, 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid has been shown to modulate the activity of various hormones, including cortisol, and may also have an effect on the cardiovascular system.
実験室実験の利点と制限
2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid has several advantages for use in laboratory experiments. First, 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid is relatively inexpensive and easy to synthesize. Second, 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid is relatively stable, which makes it ideal for use in long-term experiments. Third, 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid is relatively non-toxic and has low potential for causing side effects. However, there are also some limitations to using 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid in laboratory experiments. For example, 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid can be difficult to measure accurately due to its low solubility, and its effects on the nervous system may be difficult to quantify.
将来の方向性
There are several potential future directions for the use of 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid in scientific research. First, further research could be conducted to better understand the biochemical and physiological effects of 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid on the nervous system. Second, further research could be conducted to better understand the effects of 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid on the cardiovascular system. Third, studies could be conducted to better understand the potential therapeutic uses of 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid, such as its potential role in modulating the activity of neurotransmitter systems. Fourth, further research could be conducted to better understand the potential side effects of 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid and to develop strategies to minimize these side effects. Finally, further research could be conducted to better understand the potential interactions between 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid and other drugs.
特性
IUPAC Name |
2-[4-(6-fluoroquinolin-4-yl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-11(16(21)22)19-6-8-20(9-7-19)15-4-5-18-14-3-2-12(17)10-13(14)15/h2-5,10-11H,6-9H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCXFSGWUUVZOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2=C3C=C(C=CC3=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



